molecular formula C22H21ClN4O4 B1191724 CC-90003

CC-90003

Número de catálogo B1191724
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CC-90003 is an orally available inhibitor of extracellular signal-regulated kinase (ERK), with potential antineoplastic activity. Upon oral administration, CC-90003 inhibits ERK activity, and prevents the activation of ERK-mediated signal transduction pathways. This results in the inhibition of ERK-dependent tumor cell proliferation and survival. The mitogen-activated protein kinase (MAPK)/ERK pathway is often upregulated in a variety of tumor cell types and plays a key role in tumor cell proliferation, differentiation and survival.

Aplicaciones Científicas De Investigación

Overview

CC-90003 is investigated mainly for its therapeutic potential in oncology, particularly in relation to tumors with specific genetic mutations.

Application in Oncology

  • Inhibition in Tumor Models : CC-90003 is identified as an irreversible inhibitor of ERK 1/2, showing potent anti-proliferative activity in KRAS and BRAF mutant tumor models. This was evidenced in a human study involving patients with RAS or BRAF mutant tumors (Mita et al., 2017).

  • Mechanism of Action in AML : CC-90009, a related compound, targets GSPT1 for degradation, leading to apoptosis in AML cell lines. This elucidates the complex signaling networks and pathways within AML blasts, shedding light on further assessment of CC-90009's clinical utility (Surka et al., 2020).

  • Role in Neuropathy : During clinical trials, CC-90003 induced drug-related neuropathy and neurotoxicity, contributing to the discontinued development of CC-90003 for oncology therapy. This outcome emphasizes the importance of understanding drug-induced neuropathy mechanisms (Belair et al., 2021).

  • In KRAS-Mutant Cancer Models : CC-90003 demonstrated preclinical efficacy in KRAS-mutant tumors, a significant challenge for current therapies. Its combination with other treatments like docetaxel indicated potential effects on tumor stem cell reprogramming (Aronchik et al., 2018).

  • Pharmacodynamic Responses : In Acute Myeloid Leukemia, CC-90009 demonstrated dose-dependent modulation of GSPT1 and induced apoptosis through the activation of ISR and inhibition of NMD pathways (Jinhong et al., 2019).

  • Synergistic Combination Activity : CC-90009's combination with other anti-AML agents like FLT3 and BCL2 inhibitors showed improved efficacy in preclinical AML models. This supports its clinical evaluation in combination therapy for AML (Pierce et al., 2021).

  • GSPT1 Degradation for AML Treatment : CC-90009 promotes the selective degradation of GSPT1, offering a novel therapeutic approach for the treatment of AML. This represents a significant advancement in addressing unmet clinical needs in AML (Hansen et al., 2021).

  • Clinical Activity in Advanced Malignancies : CC‐90011, a related compound, showed encouraging activity in patients with advanced solid tumors or relapsed/refractory marginal zone lymphoma. This highlights the potential of LSD1 inhibitors in cancer treatment (Hollebecque et al., 2022).

Propiedades

Nombre del producto

CC-90003

Fórmula molecular

C22H21ClN4O4

Apariencia

Solid powder

Pureza

> 98%

Sinónimos

CC-90003;  CC 90003;  CC90003.; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.